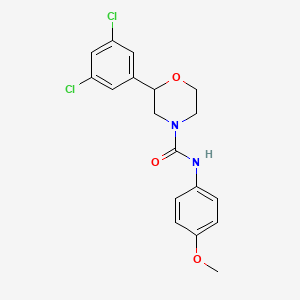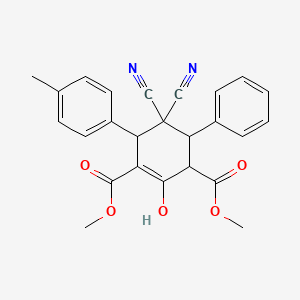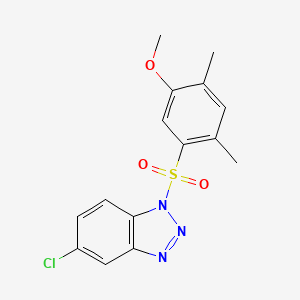![molecular formula C11H16Cl2N2 B2488114 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride CAS No. 2416237-55-1](/img/structure/B2488114.png)
6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride is a compound characterized by its unique structural framework, which integrates pyridine and azabicycloheptane moieties. This compound's significance lies in its potential for various chemical and pharmaceutical applications due to its distinct chemical structure.
Synthesis Analysis
The synthesis of compounds similar to 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride often involves complex synthetic routes that incorporate pyridine and azabicycloheptane frameworks. For example, the synthesis of pyridine-containing tetra-aza macrocycles showcases the preparation and characterization of related structures, involving metal complexes with Ni^2+, Cu^2+, and Zn^2+ (Alcock et al., 1987).
Molecular Structure Analysis
The molecular structure of compounds within this class, including the azabicycloheptane moiety, often exhibits complex geometries. For instance, the crystal structure of a related compound, L2·HCl, has been reported, revealing significant insights into the spatial arrangement and bonding patterns characteristic of these molecules (Alcock et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride are influenced by its bifunctional structure, which allows for diverse reactivity and interaction with various substrates. The incorporation of pyridine and azabicycloheptane units into the macrocycles facilitates complex formation with metals, as seen in the synthesis of nickel(II), copper(II), and zinc(II) complexes (Alcock et al., 1987).
Physical Properties Analysis
The physical properties of 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride, such as solubility, melting point, and crystalline structure, are closely related to its molecular architecture. The crystalline structure of derivatives, for example, provides insights into the stability and solubility characteristics of these compounds.
Chemical Properties Analysis
The chemical properties of 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride, including reactivity, stability, and functional group behavior, are determined by the interaction between the pyridine and azabicycloheptane components. The synthesis and investigation of tetrahydroxylated azabicycloheptanes illustrate the influence of structural elements on the compound's base strength and reactivity (Gregersen et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of azabicycloheptanes, including compounds similar to 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane; dihydrochloride, involves various chemical pathways, with studies focusing on the synthesis from pyrrole derivatives and the exploration of different substituents to achieve desired properties. For example, the synthesis of azabicyclo[3.2.0]heptan-7-ones from pyrrole showcases the use of catalytic hydrogenation and cyclisation techniques to produce derivatives with specific stereochemistry (Gilchrist, Lemos, & Ottaway, 1997).
Applications in Nicotinic Ligands
- Research has been conducted on the synthesis of bridgehead-substituted azabicycloheptane derivatives for the development of α7 nicotinic ligands. These compounds have shown nanomolar potency and significant selectivity, indicating potential applications in neuroscience and pharmacology (Slowinski et al., 2011).
Structural Analysis and Crystallography
- Detailed structural analyses of azabicycloheptane derivatives have been performed, with studies focusing on the crystallographic characterization of these compounds. This research is critical in understanding the physical and chemical properties of these molecules, which can aid in their application in various scientific fields (Hijji et al., 2009).
Potential in Medical Imaging
- Some derivatives of 6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane; dihydrochloride have been explored for their use in medical imaging, particularly in positron emission tomography (PET) imaging of nicotinic acetylcholine receptors. This research indicates the potential of these compounds in advanced medical diagnostics (Gao et al., 2007).
Safety And Hazards
The safety information for “6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
6-pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2.2ClH/c1-2-9(7-12-4-1)11-3-5-13-8-10(11)6-11;;/h1-2,4,7,10,13H,3,5-6,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFDPAFNOTVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1(C2)C3=CN=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Pyridin-3-yl-3-azabicyclo[4.1.0]heptane;dihydrochloride | |
CAS RN |
2416237-55-1 |
Source


|
| Record name | 6-(pyridin-3-yl)-3-azabicyclo[4.1.0]heptane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

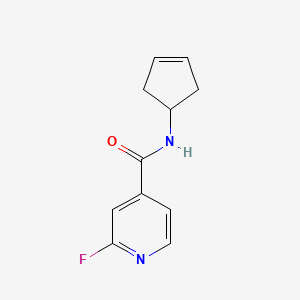
![2-(3-butyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/no-structure.png)
![N-benzyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2488036.png)
![2-chloro-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B2488038.png)

![3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2488040.png)
![N-methyl-N-{[3-(6-morpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}butan-1-amine](/img/structure/B2488042.png)
![N~6~-(2-methoxyethyl)-N~4~-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2488044.png)
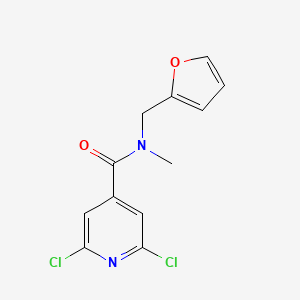
![N-(4-bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2488047.png)
